molecular formula C7H16Cl2N4 B1532175 [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride CAS No. 1269379-00-1

[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

Cat. No.: B1532175
CAS No.: 1269379-00-1
M. Wt: 227.13 g/mol
InChI Key: GFAWCGYKVBKYQX-UHFFFAOYSA-N
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Description

[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C7H14N4.2ClH and a molecular weight of 227.14 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

This compound is classified as non-combustible . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride typically involves the reaction of 4-isopropyl-1,2,4-triazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Mechanism of Action

The mechanism of action of [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-6(2)11-5-9-10-7(11)4-8-3;;/h5-6,8H,4H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAWCGYKVBKYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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